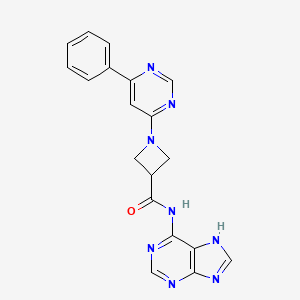
(2R)-5,5-Difluoro-3,3-dimethylpentan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-5,5-Difluoro-3,3-dimethylpentan-2-amine, also known as DFMP, is a chiral amine that has been widely used in scientific research due to its unique properties. DFMP is a synthetic compound that is commonly used as a reagent in organic chemistry, and it has also been studied for its potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of (2R)-5,5-Difluoro-3,3-dimethylpentan-2-amine is not well understood, but it is believed to interact with biological systems through its amine functional group. (2R)-5,5-Difluoro-3,3-dimethylpentan-2-amine has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain.
Biochemical and Physiological Effects:
(2R)-5,5-Difluoro-3,3-dimethylpentan-2-amine has been shown to have a variety of biochemical and physiological effects. In animal studies, (2R)-5,5-Difluoro-3,3-dimethylpentan-2-amine has been shown to increase dopamine levels in the brain, which may contribute to its potential antidepressant effects. (2R)-5,5-Difluoro-3,3-dimethylpentan-2-amine has also been shown to have anticonvulsant properties and may be useful in the treatment of epilepsy.
Advantages and Limitations for Lab Experiments
One advantage of using (2R)-5,5-Difluoro-3,3-dimethylpentan-2-amine in lab experiments is its chiral nature, which allows researchers to study the effects of individual enantiomers on biological systems. However, (2R)-5,5-Difluoro-3,3-dimethylpentan-2-amine is also a relatively new compound, and its long-term effects on biological systems are not well understood. Additionally, (2R)-5,5-Difluoro-3,3-dimethylpentan-2-amine is a synthetic compound and may not accurately reflect the effects of naturally occurring compounds in biological systems.
Future Directions
There are many potential future directions for research on (2R)-5,5-Difluoro-3,3-dimethylpentan-2-amine. One area of interest is its potential use as a building block for the synthesis of new pharmaceutical compounds. (2R)-5,5-Difluoro-3,3-dimethylpentan-2-amine has also been studied for its potential use in the treatment of neurological disorders, such as depression and epilepsy. Further research is needed to fully understand the mechanism of action and long-term effects of (2R)-5,5-Difluoro-3,3-dimethylpentan-2-amine on biological systems.
Synthesis Methods
The synthesis of (2R)-5,5-Difluoro-3,3-dimethylpentan-2-amine involves the reaction of 2,2,5,5-tetramethyl-3,4-dihydrothiophene with N,N-dimethylformamide dimethyl acetal in the presence of hydrochloric acid. This reaction results in the formation of (2R)-5,5-Difluoro-3,3-dimethylpentan-2-amine as a racemic mixture, which can be separated into its enantiomers using chiral chromatography.
Scientific Research Applications
(2R)-5,5-Difluoro-3,3-dimethylpentan-2-amine has been used in various scientific research applications, including as a chiral auxiliary in organic synthesis, as a building block for the synthesis of pharmaceutical compounds, and as a ligand in asymmetric catalysis. (2R)-5,5-Difluoro-3,3-dimethylpentan-2-amine has also been studied for its potential antiviral and anticancer properties.
properties
IUPAC Name |
(2R)-5,5-difluoro-3,3-dimethylpentan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15F2N/c1-5(10)7(2,3)4-6(8)9/h5-6H,4,10H2,1-3H3/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAVBEYGRFXLMQ-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)CC(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(C)(C)CC(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-5,5-Difluoro-3,3-dimethylpentan-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-{[1-(4-Methylbenzyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B3008498.png)

![N-(4-chlorophenyl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B3008501.png)
![2-[(4-Chloro-2-nitroanilino)methylene]malononitrile](/img/structure/B3008503.png)



![Tert-butyl {[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate](/img/structure/B3008512.png)
![7-(4-methoxyphenyl)-6-(pyridin-4-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B3008514.png)
![Ethyl 3-{[({6-[(3-fluorophenyl)sulfonyl]pyridazin-3-yl}thio)acetyl]amino}benzoate](/img/structure/B3008515.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B3008516.png)